Ezlopitant

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

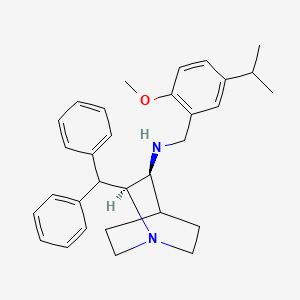

(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNMCDYOYIKVGB-CONSDPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318557 | |

| Record name | Ezlopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147116-64-1 | |

| Record name | Ezlopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147116-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezlopitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezlopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZLOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L098A8MPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ezlopitant's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezlopitant is a potent and selective, non-peptidic antagonist of the neurokinin-1 (NK-1) receptor. Its mechanism of action centers on the competitive inhibition of Substance P (SP), the endogenous ligand for the NK-1 receptor. This blockade of SP-mediated signaling forms the basis of this compound's therapeutic effects, most notably its antiemetic properties. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism: Neurokinin-1 Receptor Antagonism

This compound exerts its pharmacological effects by binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of its natural ligand, Substance P.[1][2][3] The binding of SP to the NK-1 receptor initiates a signaling cascade that is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[4][5] By competitively antagonizing this interaction, this compound effectively dampens these downstream signals.

Signaling Pathway

The binding of Substance P to the NK-1 receptor activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation and the physiological effects associated with SP. This compound, by blocking the initial binding of SP, prevents the initiation of this cascade.

Quantitative Data

Receptor Binding Affinity

This compound demonstrates high affinity for the NK-1 receptor across various species, with significantly lower affinity for the NK-2 and NK-3 receptors, highlighting its selectivity.

| Receptor | Species | Ki (nmol/l) | Reference |

| NK-1 | Human | 0.2 | |

| NK-1 | Guinea Pig | 0.9 | |

| NK-1 | Ferret | 0.6 | |

| NK-1 | Gerbil | 0.5 | |

| NK-2 | - | >1000 | |

| NK-3 | - | >1000 |

Pharmacokinetics in Preclinical Species

This compound has been evaluated in several preclinical species, demonstrating variable oral bioavailability and clearance. It is metabolized into two pharmacologically active metabolites: CJ-12,458 (an alkene) and CJ-12,764 (a benzylic alcohol).

| Species | Route | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |

| Rat | IV | 78.3 | 7.7 | - | |

| Rat | PO | - | - | 15 | |

| Gerbil | IV | 136 | 1.8 | - | |

| Gerbil | PO | - | - | 2.1 | |

| Guinea Pig | IV | 98 | 0.6 | - | |

| Guinea Pig | PO | - | - | <0.2 | |

| Ferret | IV | 27 | 2.1 | - | |

| Ferret | PO | - | - | 17 | |

| Dog | IV | 27 | 2.8 | - | |

| Dog | PO | - | - | 28 | |

| Monkey | IV | 42 | 1.6 | - | |

| Monkey | PO | - | - | 2.7 |

Experimental Protocols

In Vitro: [³H]Substance P Binding Assay (Adapted Protocol)

This protocol is adapted from standard methodologies for NK-1 receptor binding assays and is representative of the techniques used to determine the binding affinity of this compound.

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the NK-1 receptor (e.g., CHO cells transfected with the human NK-1 receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, [³H]Substance P (at a concentration near its Kd), and varying concentrations of this compound or a vehicle control.

-

To determine non-specific binding, include wells with an excess of unlabeled Substance P.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Substance P).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo: Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established model for studying emesis due to its physiological similarities to humans in this regard.

Methodology:

-

Animal Preparation:

-

Male ferrets are individually housed and allowed to acclimate to the experimental conditions for at least one week.

-

Animals are fasted overnight before the experiment but have free access to water.

-

-

Drug Administration:

-

On the day of the experiment, ferrets are placed in individual observation cages.

-

This compound or its vehicle is administered via the desired route (e.g., oral or subcutaneous) at a predetermined time before the emetogen challenge.

-

-

Induction of Emesis:

-

Cisplatin is administered intraperitoneally at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).

-

-

Observation and Data Collection:

-

The animals are continuously observed for a set period (e.g., 4 hours for acute emesis).

-

The number of individual retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.

-

The latency to the first emetic episode is also noted.

-

-

Data Analysis:

-

The total number of emetic events (retches + vomits) is calculated for each animal.

-

The antiemetic efficacy of this compound is determined by comparing the mean number of emetic events in the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Conclusion

This compound's mechanism of action is well-defined as a selective antagonist of the NK-1 receptor. By blocking the binding of Substance P, it effectively inhibits the downstream signaling pathways responsible for emesis and other SP-mediated physiological responses. The quantitative data from in vitro binding assays and in vivo pharmacokinetic studies, along with the results from preclinical models of emesis, provide a robust body of evidence supporting its mechanism and therapeutic potential. The detailed experimental protocols provided herein offer a guide for the continued investigation and development of NK-1 receptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ezlopitant: A Technical Guide to its Antagonism of the NK1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezlopitant (CJ-11,974) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[2][3] this compound was developed by Pfizer and investigated for its potential therapeutic applications, most notably for the management of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).[4][5] Although its development for CINV was discontinued, the study of this compound has provided valuable insights into the pharmacology of NK1 receptor antagonists. This technical guide provides a comprehensive overview of this compound's core pharmacology, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound, with the IUPAC name (2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, is a small molecule with the chemical formula C31H38N2O and a molar mass of 454.658 g·mol−1.

| Property | Value | Reference |

| Molecular Formula | C31H38N2O | |

| Molar Mass | 454.658 g·mol−1 | |

| IUPAC Name | (2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| CAS Number | 147116-64-1 | |

| Synonyms | CJ-11,974 |

Mechanism of Action: NK1 Receptor Antagonism

This compound functions as a competitive antagonist at the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P. This antagonism prevents the initiation of downstream signaling cascades that are normally triggered by SP binding.

The NK1 Receptor Signaling Pathway

The NK1 receptor is a class A GPCR that primarily couples to Gq and Gs heterotrimeric G proteins. Upon activation by Substance P, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then activate various downstream effector molecules, initiating a cascade of intracellular events.

The primary signaling pathway involves the activation of phospholipase C (PLC) by the Gαq subunit. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival.

Activation of the NK1 receptor can also lead to the stimulation of adenylyl cyclase by the Gαs subunit, resulting in an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).

Caption: NK1 Receptor Signaling Pathway.

Pharmacological Profile

Binding Affinity

This compound demonstrates high affinity for the NK1 receptor across multiple species. Radioligand binding assays, utilizing [3H]Substance P, have been employed to determine its binding affinity, expressed as the inhibitor constant (Ki).

| Species | Ki (nmol/l) | Reference |

| Human | 0.2 | |

| Guinea Pig | 0.9 | |

| Ferret | 0.6 | |

| Gerbil | 0.5 |

Experimental Protocol: Radioligand Binding Assay (General)

While the specific protocol for the this compound binding studies is not publicly detailed, a general methodology for such an assay is as follows:

-

Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from tissues or cultured cells through homogenization and centrifugation.

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength, often containing protease inhibitors to prevent degradation of the radioligand.

-

Incubation: A constant concentration of [3H]Substance P is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Substance P (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism

This compound's functional antagonism has been demonstrated in various in vitro and in vivo models.

In Vitro Functional Assays

-

Substance P-induced Guinea Pig Trachea Contraction: this compound inhibited the contraction of guinea pig trachea induced by Substance P with a pA2 value of 7.8. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocol: Guinea Pig Trachea Contraction Assay (General)

-

Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings or spiral strips.

-

Organ Bath Setup: The tissue is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contraction Measurement: The tension of the tracheal muscle is recorded isometrically using a force transducer.

-

Agonist Response: A cumulative concentration-response curve to Substance P is generated.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a defined period.

-

Shift in Agonist Response: A second concentration-response curve to Substance P is generated in the presence of this compound.

-

Data Analysis: The pA2 value is calculated from the shift in the agonist's EC50 value.

-

[35S]GTPγS Binding Assay: In rat cerebral cortex membranes, this compound potently inhibited SP-stimulated [35S]GTPγS binding with an IC50 of 1.5 ± 0.5 nM in naive rats and 61 ± 3.1 nM in rats with long-term sucrose consumption. This assay measures the activation of G-proteins, a proximal event in GPCR signaling.

Experimental Protocol: [35S]GTPγS Binding Assay (General)

-

Membrane Preparation: Membranes are prepared from the tissue of interest (e.g., rat cerebral cortex).

-

Assay Buffer: The assay is conducted in a buffer containing GDP, MgCl2, and other necessary components.

-

Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, an agonist (Substance P), and varying concentrations of the antagonist (this compound).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Quantification: Radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined.

Preclinical Efficacy

Anti-emetic Activity

This compound has demonstrated significant anti-emetic effects in ferret models of cisplatin-induced emesis.

| Model | This compound Dose (Oral) | Effect | Reference |

| Cisplatin (10 mg/kg, i.p.) - Acute Emesis | 0.03-3 mg/kg | Prevention of retching and vomiting | |

| Cisplatin (5 mg/kg, i.p.) - Delayed Emesis | Repeated s.c. injection | Significant inhibition of retching and vomiting |

Experimental Workflow: Ferret Model of Cisplatin-Induced Emesis

Caption: Ferret Cisplatin-Induced Emesis Model Workflow.

Effects on Appetitive Responding

This compound has been shown to reduce appetitive responding for sucrose and ethanol in rodents, suggesting a role for the NK1 receptor in reward-related behaviors.

| Model | This compound Dose (i.p.) | Effect on Sucrose Responding | Effect on Ethanol Responding | Reference |

| Operant Self-Administration (Rats) | 2, 5, 10 mg/kg | Dose-dependent decrease | Decrease at 10 mg/kg |

Experimental Workflow: Operant Self-Administration for Sucrose

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Binge-Like Sucrose Self-Administration Experience Inhibits Cocaine and Sucrose Seeking Behavior in Offspring [frontiersin.org]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-depth Technical Guide to Ezlopitant: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezlopitant, also known by its code name CJ-11,974, is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Developed by Pfizer, it has been investigated for its antiemetic and anxiolytic properties, with clinical trials exploring its efficacy in chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its mechanism of action, relevant signaling pathways, and a review of key experimental methodologies used in its evaluation. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex heterocyclic structure. Its chemical identity and fundamental properties are summarized below.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is crucial for research and development. The following table provides the key chemical identifiers for this compound.

| Identifier | Value | Citation |

| IUPAC Name | (2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| SMILES | CC(C)c1cc(OC)c(CN[C@@H]2--INVALID-LINK--N3CCC2CC3)cc1 | |

| InChI | InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1 | |

| InChIKey | XPNMCDYOYIKVGB-CONSDPRKSA-N | |

| CAS Number | 147116-64-1 | |

| PubChem CID | 188927 | |

| ChEMBL ID | CHEMBL515966 |

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the known properties of this compound.

| Property | Value | Citation |

| Molecular Formula | C₃₁H₃₈N₂O | |

| Molecular Weight | 454.66 g/mol | |

| Appearance | White solid powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Pharmacology

This compound's pharmacological effects are primarily mediated through its high-affinity antagonism of the neurokinin-1 (NK1) receptor.

Mechanism of Action

This compound is a selective antagonist of the NK1 receptor, also known as the Substance P receptor.[1] Substance P is a neuropeptide that plays a crucial role in various physiological processes, including pain transmission, inflammation, and the emetic reflex.[4] By competitively blocking the binding of Substance P to the NK1 receptor, this compound inhibits the downstream signaling cascades that lead to these effects. This mechanism is central to its antiemetic and potential anxiolytic and analgesic properties.

Pharmacodynamics

In vitro studies have demonstrated this compound's high affinity and selectivity for the NK1 receptor across various species. The following table summarizes the reported binding affinities (Ki) of this compound for the NK1 receptor.

| Species | Ki (nmol/l) | Citation |

| Human | 0.2 | |

| Guinea Pig | 0.9 | |

| Ferret | 0.6 | |

| Gerbil | 0.5 |

This compound has shown no significant affinity for NK2 and NK3 receptors at concentrations up to 1 µmol/l, highlighting its selectivity for the NK1 receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species. A study by Reed-Hagen et al. (1999) provides a comprehensive analysis of its absorption, distribution, metabolism, and excretion.

| Species | Route | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Citation |

| Rat | IV | 7.7 | - | - | - | |

| Gerbil | IV | - | - | - | - | |

| Guinea Pig | IV | 0.6 | - | - | <0.2 | |

| Ferret | IV | - | - | - | - | |

| Dog | IV | - | - | - | 28 | |

| Monkey | IV | - | - | - | - |

This compound is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and CYP2D6 being the main isoforms involved. It is extensively metabolized, with two major active metabolites identified: an alkene (CJ-12,458) and a benzyl alcohol (CJ-12,764).

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its ability to modulate the signaling pathways initiated by the activation of the NK1 receptor by its endogenous ligand, Substance P.

Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including neuronal excitation, which is implicated in the sensation of nausea and the vomiting reflex.

Caption: Substance P/NK1 Receptor Signaling Pathway.

Mechanism of this compound's Antagonism

This compound, as a competitive antagonist, binds to the NK1 receptor at the same site as Substance P, but without activating it. This blockade prevents Substance P from initiating the signaling cascade, thereby inhibiting the downstream cellular responses that lead to emesis and other effects.

Caption: Mechanism of this compound's Antagonism at the NK1 Receptor.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for interpreting the scientific data. This section outlines the key experimental protocols used in the evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. Pharmaceutical companies typically maintain proprietary control over their synthesis routes. However, the general synthetic strategies for similar quinuclidine-based NK1 receptor antagonists often involve multi-step sequences starting from commercially available precursors.

In Vitro Assays

The affinity of this compound for the NK1 receptor is a critical parameter. A common method to determine this is through a competitive radioligand binding assay.

Caption: Workflow for a typical NK1 Receptor Binding Assay.

Protocol Details:

-

Source of NK1 Receptors: Cell lines stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells) are commonly used.

-

Radioligand: [³H]Substance P is a frequently used radiolabeled ligand.

-

Incubation: The incubation is typically carried out in a buffered solution at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Separation: Rapid filtration through glass fiber filters is a standard method to separate the membrane-bound radioligand from the free radioligand.

-

Detection: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins coupled to the NK1 receptor. In the presence of an agonist like Substance P, the G-protein binds [³⁵S]GTPγS. An antagonist like this compound will inhibit this agonist-stimulated binding.

Protocol Details:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the NK1 receptor are used.

-

Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, Substance P (agonist), and varying concentrations of this compound.

-

Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

-

Analysis: The ability of this compound to inhibit the Substance P-stimulated [³⁵S]GTPγS binding is quantified to determine its functional antagonist activity.

In Vivo Studies

The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex. Cisplatin, a chemotherapeutic agent, is a potent emetogen.

Protocol Details:

-

Animals: Male ferrets are commonly used.

-

Treatment: Animals are pre-treated with this compound (or vehicle control) via oral or subcutaneous administration.

-

Emesis Induction: A high dose of cisplatin is administered intraperitoneally to induce emesis.

-

Observation: The animals are observed for a defined period (e.g., several hours for acute emesis and up to 72 hours for delayed emesis).

-

Endpoints: The number of retches and vomits are counted. The latency to the first emetic episode is also recorded.

-

Outcome: The efficacy of this compound is determined by its ability to reduce the number of emetic episodes compared to the control group.

Clinical Trials

This compound has been evaluated in clinical trials for the treatment of chemotherapy-induced emesis and irritable bowel syndrome.

A double-blind, randomized, placebo-controlled study was conducted to assess the safety and efficacy of this compound for the control of cisplatin-induced emesis.

Protocol Outline:

-

Patient Population: Patients receiving highly emetogenic chemotherapy, such as cisplatin.

-

Study Design: Patients are randomized to receive either this compound or a placebo in addition to standard antiemetic therapy (e.g., a 5-HT3 antagonist and a corticosteroid).

-

Endpoints: The primary endpoint is typically the proportion of patients with a complete response (defined as no emetic episodes and no use of rescue medication) during a specified period (e.g., 24 hours for acute phase and 25-120 hours for delayed phase). Secondary endpoints may include the number of emetic episodes and patient-reported nausea scores.

-

Safety Assessment: Adverse events are monitored throughout the study.

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist. Its chemical structure and properties have been defined, and its pharmacological profile has been established through a range of in vitro and in vivo studies. The mechanism of action, centered on the blockade of the Substance P/NK1 receptor signaling pathway, provides a clear rationale for its antiemetic effects. While clinical development for chemotherapy-induced emesis and irritable bowel syndrome appears to have been discontinued, the extensive preclinical and clinical data available for this compound continue to make it a valuable tool for researchers investigating the role of the NK1 receptor in various physiological and pathological processes. Further research may yet uncover new therapeutic applications for this class of compounds.

References

- 1. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist this compound (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eziopitant. Pfizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Rise and Fall of Ezlopitant: A Technical Review of a Promising NK-1 Receptor Antagonist

Ezlopitant (CJ-11,974) , a potent and selective, non-peptidic neurokinin-1 (NK-1) receptor antagonist, emerged from the laboratories of Pfizer as a promising therapeutic agent for both chemotherapy-induced emesis and irritable bowel syndrome (IBS). Despite demonstrating a sound pharmacological profile and progressing to clinical trials, its development was ultimately discontinued for both indications. This in-depth technical guide provides a comprehensive history of this compound's discovery and development, detailing its mechanism of action, preclinical pharmacology, metabolic fate, and clinical evaluation.

Discovery and Rationale: Targeting the Substance P/NK-1 Receptor Pathway

The discovery of this compound was rooted in the understanding of the critical role of Substance P (SP) and its high-affinity receptor, the neurokinin-1 (NK-1) receptor, in mediating emesis and pain signaling pathways. The NK-1 receptor is densely expressed in key areas of the central and peripheral nervous systems involved in the vomiting reflex, including the nucleus tractus solitarius and the area postrema.[1] Blockade of this receptor was therefore a rational target for the development of antiemetic and analgesic drugs.

This compound, chemically known as (2S,3S)-2-Diphenylmethyl-3-[(5-isopropyl-2-methoxybenzyl)amino]quinuclidine, was identified as a potent and selective antagonist of the NK-1 receptor.[2]

Mechanism of Action and Preclinical Pharmacology

This compound exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK-1 receptor. This antagonism blocks the downstream signaling cascade that leads to the physiological responses of emesis and nociception.

Signaling Pathway of Substance P and this compound's Intervention

Preclinical Efficacy

The ferret is a well-established animal model for studying chemotherapy-induced emesis due to its robust vomiting reflex. In preclinical studies, this compound demonstrated significant efficacy in preventing both acute and delayed emesis induced by the chemotherapeutic agent cisplatin.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

A common protocol for evaluating anti-emetic drugs in this model involves the following steps:

-

Animal Model: Male ferrets are typically used.

-

Acclimatization: Animals are acclimatized to the experimental conditions.

-

Drug Administration: this compound or vehicle is administered orally or subcutaneously prior to the emetogen.

-

Emetogen Challenge: Cisplatin is administered intravenously or intraperitoneally at a dose known to induce a consistent emetic response.

-

Observation: The animals are observed for a defined period (e.g., 24-72 hours) for the frequency of retching and vomiting episodes.

-

Endpoints: The primary endpoints are the number of retches and vomits, and the percentage of animals protected from emesis.

Pharmacokinetics and Metabolism

This compound exhibits a pharmacokinetic profile characterized by high clearance and a moderate to high volume of distribution in preclinical species. Its oral bioavailability varies across species.[3]

A key feature of this compound's metabolism is its conversion to two pharmacologically active metabolites:

-

CJ-12,458: An alkene metabolite.

-

CJ-12,764: A benzylic alcohol metabolite.

These metabolites contribute to the overall pharmacological effect of the drug. The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2D6.

This compound Metabolic Pathway

| Parameter | Rat | Gerbil | Guinea Pig | Ferret | Dog | Monkey |

| Clearance (L/h/kg) | High | - | High | - | High | Very High |

| Volume of Distribution (L/kg) | 7.7 | - | 3.9 | - | - | 28 |

| Terminal Half-life (h) | 7.7 | - | 0.6 | - | - | - |

| Oral Bioavailability (%) | - | - | <0.2 | - | 28 | - |

| Data compiled from preclinical studies.[3] Dashes indicate data not available. |

Clinical Development

This compound was advanced into clinical trials for two primary indications: chemotherapy-induced emesis and irritable bowel syndrome.

Chemotherapy-Induced Emesis (CIE)

This compound underwent Phase I and II clinical trials for the prevention of CIE. A Phase II, double-blind, randomized study was conducted to evaluate its safety and efficacy in controlling cisplatin-induced emesis.

Experimental Protocol: Phase II CIE Clinical Trial (General Outline)

While the specific protocol for the this compound trial is not publicly detailed, a typical Phase II trial for this indication would involve:

-

Patient Population: Chemotherapy-naïve patients scheduled to receive highly emetogenic chemotherapy (e.g., high-dose cisplatin).

-

Study Design: A double-blind, randomized, placebo- or active-controlled design.

-

Treatment Arms:

-

This compound at one or more dose levels.

-

Placebo or a standard-of-care antiemetic (e.g., a 5-HT3 receptor antagonist).

-

-

Endpoints:

-

Primary: Complete response, defined as no emetic episodes (vomiting or retching) and no use of rescue medication in the acute (0-24 hours) and/or delayed (24-120 hours) phases.

-

Secondary: Severity of nausea, patient-reported outcomes, and safety and tolerability.

-

The clinical trial results indicated that while this compound was well-tolerated and effective in controlling emesis, it was less effective in controlling nausea. This lack of significant efficacy against nausea, a particularly distressing symptom for patients, led to the discontinuation of its development for the CIE indication.

Irritable Bowel Syndrome (IBS)

Following the halt in its development for CIE, Pfizer explored this compound for the potential treatment of irritable bowel syndrome. A pilot study involving 14 patients with IBS was conducted. However, the development for this indication also appears to have been discontinued, suggesting that the compound did not meet the desired efficacy endpoints in this patient population. Details of the clinical trial results for the IBS study are not available in the published literature.

Synthesis

Detailed information regarding the commercial synthesis of this compound is proprietary to Pfizer. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a suitably substituted quinuclidine core with a diphenylmethyl group and a 5-isopropyl-2-methoxybenzylamine side chain.

Conclusion

This compound represents a well-characterized, selective NK-1 receptor antagonist that showed promise in preclinical models for the treatment of emesis. Its journey through clinical development highlights the challenges in translating preclinical efficacy into clinically meaningful benefits for patients, particularly in managing subjective symptoms like nausea. While the development of this compound was ultimately discontinued, the research contributed to the broader understanding of the role of the NK-1 receptor pathway in human disease and informed the development of other successful NK-1 receptor antagonists that are now part of the standard of care for chemotherapy-induced nausea and vomiting. The story of this compound serves as a valuable case study for researchers and drug development professionals in the fields of pharmacology and clinical research.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Pharmacokinetics of this compound, a novel non-peptidic neurokinin-1 receptor antagonist in preclinical species and metabolite kinetics of the pharmacologically active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eziopitant. Pfizer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Preclinical Pharmacodynamics of Ezlopitant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezlopitant, also known as CJ-11,974, is a potent, selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor and its endogenous ligand, substance P, are integral to the pathophysiology of numerous conditions, including emesis, pain, inflammation, and mood disorders.[1][3] this compound's development was primarily focused on its potential as a therapeutic agent for chemotherapy-induced emesis and irritable bowel syndrome.[1] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of Action: NK-1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of substance P to the NK-1 receptor. This action prevents the subsequent activation of intracellular signaling cascades, primarily through the Gq protein pathway, which leads to the activation of phospholipase C and the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium levels and the activation of protein kinase C, leading to neuronal excitation. By inhibiting this pathway, this compound effectively dampens the physiological responses mediated by substance P.

Figure 1: this compound's mechanism of action at the NK-1 receptor signaling pathway.

In Vitro Pharmacodynamics

The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity, selectivity, and functional antagonist activity at the NK-1 receptor across various species.

Quantitative In Vitro Data

| Assay Type | Species/Receptor | Result Type | Value | Reference |

| Radioligand Binding | Human NK-1 | Kᵢ | 0.2 nmol/l | |

| Radioligand Binding | Guinea Pig NK-1 | Kᵢ | 0.9 nmol/l | |

| Radioligand Binding | Ferret NK-1 | Kᵢ | 0.6 nmol/l | |

| Radioligand Binding | Gerbil NK-1 | Kᵢ | 0.5 nmol/l | |

| Selectivity Assay | NK-2 and NK-3 Receptors | Affinity | No affinity up to 1 µmol/l | |

| Functional Assay | Guinea Pig Trachea | pA₂ | 7.8 |

Experimental Protocols

Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the NK-1 receptor.

-

Methodology:

-

Membrane preparations from cells expressing human, guinea pig, ferret, or gerbil NK-1 receptors were used.

-

Membranes were incubated with a radiolabeled substance P analogue, [³H]Substance P.

-

Increasing concentrations of this compound were added to compete with the radioligand for binding to the NK-1 receptor.

-

After incubation, bound and free radioligand were separated via filtration.

-

The amount of bound radioactivity was quantified using scintillation counting.

-

The IC₅₀ (concentration of this compound that inhibits 50% of radioligand binding) was determined and converted to a Kᵢ value.

-

Functional Antagonism Assay (Guinea Pig Trachea):

-

Objective: To assess the functional antagonist activity of this compound.

-

Methodology:

-

Isolated guinea pig tracheal tissue, which contracts in response to substance P, was mounted in an organ bath.

-

Cumulative concentration-response curves to substance P were generated in the absence and presence of various concentrations of this compound.

-

The rightward shift in the substance P concentration-response curve caused by this compound was used to calculate the pA₂ value, a measure of antagonist potency.

-

In Vivo Pharmacodynamics

This compound's efficacy was evaluated in several preclinical animal models relevant to its intended clinical indications, primarily focusing on emesis and reward-seeking behaviors.

Quantitative In Vivo Efficacy Data

| Model | Species | Endpoint | Treatment | Efficacy | Reference |

| Cisplatin-Induced Emesis (Acute) | Ferret | Retching & Vomiting | 0.03-3 mg/kg (oral) or 0.3-3 mg/kg (s.c.) | Prevention of emetic responses | |

| Cisplatin-Induced Emesis (Delayed) | Ferret | Retching & Vomiting | Repeated s.c. injection | Significant inhibition of delayed emesis | |

| NK-1 Mediated Behavior | Gerbil | Hindpaw Tapping | 0.1-1 mg/kg (s.c.) | Dose-dependent inhibition | |

| Sucrose Self-Administration | Rat | Lever Presses | 2, 5, 10 mg/kg (i.p.) | Dose-dependent decrease | |

| Ethanol Self-Administration | Rat | Lever Presses | 10 mg/kg (i.p.) | Significant decrease | |

| Saccharin Intake | Rat | Fluid Consumption | 5, 10 mg/kg (i.p.) | Significant decrease |

Experimental Protocols & Workflows

Cisplatin-Induced Emesis Model (Ferret):

-

Objective: To evaluate the anti-emetic efficacy of this compound against both acute and delayed chemotherapy-induced emesis.

-

Protocol:

-

Acute Phase: Ferrets were administered a high dose of cisplatin (10 mg/kg, i.p.) to induce emesis. This compound was administered either orally (0.03-3 mg/kg) or subcutaneously (0.3-3 mg/kg) prior to cisplatin challenge.

-

Delayed Phase: A lower dose of cisplatin (5 mg/kg, i.p.) was used to model delayed emesis. Ferrets received repeated subcutaneous injections of this compound.

-

Endpoint: The number of retching and vomiting episodes was recorded and compared between vehicle- and this compound-treated groups.

-

Figure 2: Experimental workflow for the ferret model of cisplatin-induced emesis.

Operant Self-Administration Model (Rat):

-

Objective: To assess the effect of this compound on the motivation to consume rewarding substances like sucrose and ethanol.

-

Protocol:

-

Rats were trained to press a lever to receive a reward (e.g., 5% sucrose or 10% ethanol solution) on a fixed-ratio schedule.

-

Once stable responding was achieved, rats were administered this compound (e.g., 2, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.

-

Endpoint: The number of presses on the active lever was recorded as a measure of appetitive responding. Locomotor activity was also monitored to rule out general sedative effects.

-

Central Nervous System Activity

Evidence from preclinical studies indicates that this compound acts on NK-1 receptors within the central nervous system (CNS). This is supported by its ability to inhibit centrally mediated behaviors, such as hindpaw tapping induced by intracerebroventricular injection of a substance P agonist in gerbils. Furthermore, pharmacokinetic studies in dogs demonstrated that this compound and its two active metabolites, CJ-12,458 and CJ-12,764, can penetrate the cerebrospinal fluid (CSF), making them available to contribute to centrally mediated pharmacological effects.

Conclusion

The preclinical pharmacodynamic data for this compound robustly demonstrate its profile as a potent and highly selective NK-1 receptor antagonist. In vitro studies confirm its high affinity for the NK-1 receptor across multiple species with no significant off-target binding to NK-2 or NK-3 receptors. In vivo models have successfully translated this molecular activity into functional efficacy, particularly in the prevention of both acute and delayed cisplatin-induced emesis in ferrets. Studies also indicate that this compound can modulate reward-seeking behavior, reducing the appetitive responding for sucrose and ethanol in rats. The ability of this compound and its active metabolites to access the CNS underpins its efficacy in models of centrally mediated processes. Although development for emesis was discontinued, these preclinical findings highlight the significant therapeutic potential of targeting the NK-1 receptor pathway.

References

Ezlopitant: A Technical Guide to its Metabolites and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezlopitant is a potent and selective non-peptidic antagonist of the neurokinin-1 (NK1) receptor. Its pharmacological activity, however, is not solely attributable to the parent compound. In vivo, this compound undergoes extensive metabolism, giving rise to several metabolites, some of which are pharmacologically active and contribute significantly to the overall therapeutic effect. This technical guide provides a comprehensive overview of the current knowledge on this compound's metabolites, their activity, and the experimental methodologies used to characterize them.

Metabolic Profile of this compound

This compound is extensively metabolized in both preclinical species and humans, with the liver being the primary site of biotransformation. The metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4, 3A5, and 2D6.[1] In humans, no unchanged drug is detected in urine and feces, indicating complete metabolic clearance.[2]

Key Active Metabolites in Preclinical Species

In preclinical species, two major pharmacologically active metabolites have been identified:

-

CJ-12,458: An alkene metabolite.

-

CJ-12,764: A benzyl alcohol metabolite.

Following administration of this compound, CJ-12,764 is generally found in greater abundance than CJ-12,458.[3] Both this compound and its active metabolites can cross the blood-brain barrier, enabling them to exert centrally mediated pharmacological effects.[3]

Major Metabolites in Humans

In humans, the primary metabolic pathway involves the oxidation of the isopropyl side chain of this compound. This leads to the formation of several key metabolites:

-

M16 (ω-hydroxy and ω-1-hydroxy metabolites): The major circulating metabolites.

-

M12 (ω,ω-1-dihydroxy metabolite): A significant circulating metabolite.

-

M14 (propionic acid metabolite): The major metabolite found in feces, formed by further oxidation of the ω-hydroxy metabolite.[2]

Other metabolic pathways include O-demethylation, dehydrogenation of the isopropyl group, and oxidation of the quinuclidine moiety.

Pharmacological Activity

This compound

This compound is a high-affinity antagonist of the NK1 receptor. The inhibitory constant (Ki) for [³H]substance P binding to NK1 receptors from various species is presented in the table below.

| Species | Ki (nmol/l) |

| Human | 0.2 |

| Guinea Pig | 0.9 |

| Ferret | 0.6 |

| Gerbil | 0.5 |

Metabolites

While CJ-12,458 and CJ-12,764 are confirmed to be pharmacologically active, specific quantitative data on their binding affinity (Ki or IC50) for the NK1 receptor, as well as for the human-specific metabolites (M16, M12, and M14), are not publicly available in the reviewed scientific literature. The pharmacological activity of these key metabolites is summarized qualitatively below.

| Metabolite | Description | Pharmacological Activity |

| CJ-12,458 | Alkene metabolite | Active |

| CJ-12,764 | Benzyl alcohol metabolite | Active |

| M16 | ω-hydroxy and ω-1-hydroxy metabolites | Activity not specified in literature |

| M12 | ω,ω-1-dihydroxy metabolite | Activity not specified in literature |

| M14 | Propionic acid metabolite | Activity not specified in literature |

| CP-611,781 | Diol metabolite of CJ-12,458 | Activity not specified in literature |

| CP-616,762 | 1° alcohol metabolite of CJ-12,458 | Activity not specified in literature |

Experimental Protocols and Methodologies

In Vitro Metabolism Studies Using Human Liver Microsomes

The metabolism of this compound and its metabolites is typically investigated using in vitro assays with human liver microsomes. These studies are crucial for identifying the metabolic pathways and the enzymes involved.

General Protocol Outline:

-

Incubation: Test compound (this compound or its metabolite) is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).

-

Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Conditions: The mixture is incubated at 37°C with gentle agitation for a specified period.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The formation of metabolites is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzyme Kinetics of CJ-12,458 Metabolism:

The formation of the diol (CP-611,781) and 1° alcohol (CP-616,762) metabolites from CJ-12,458 in human liver microsomes follows Michaelis-Menten kinetics. The apparent KM values are presented below.

| Metabolite | Apparent KM (µM) |

| CP-611,781 (Diol) | 5.4 |

| CP-616,762 (1° Alcohol) | 8.5 |

NK1 Receptor Binding Assay

The affinity of this compound and its potential metabolites for the NK1 receptor is determined using radioligand binding assays.

General Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from a suitable cell line (e.g., CHO-K1 cells stably expressing human NK1 receptor).

-

Incubation: The cell membranes are incubated with a radiolabeled NK1 receptor ligand (e.g., [³H]substance P) and varying concentrations of the test compound (this compound or metabolite).

-

Incubation Conditions: The incubation is carried out in a suitable buffer at a specific temperature and for a defined duration.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

References

- 1. Metabolism of this compound, a nonpeptidic substance P receptor antagonist, in liver microsomes: enzyme kinetics, cytochrome P450 isoform identity, and in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of this compound, a novel non-peptidic neurokinin-1 receptor antagonist in preclinical species and metabolite kinetics of the pharmacologically active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tachykinin NK1 Receptor: A Core Target in Disease and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tachykinin NK1 receptor, a G-protein coupled receptor (GPCR) predominantly activated by the neuropeptide Substance P (SP), is a critical player in a wide array of physiological and pathological processes.[1][2] Its widespread distribution throughout the central and peripheral nervous systems, as well as in various peripheral tissues, implicates it in the modulation of pain, inflammation, mood, and emesis.[2][3] This central role has positioned the NK1 receptor as a significant target for therapeutic intervention in a variety of diseases. This technical guide provides a comprehensive overview of the NK1 receptor's role in disease, focusing on quantitative data from clinical trials, detailed experimental protocols for its study, and visualizations of its complex signaling pathways and experimental workflows.

The NK1 Receptor and Its Ligand: A Pro-Inflammatory Axis

The interaction between Substance P and the NK1 receptor is a key driver of neurogenic inflammation.[1] This binding activates downstream signaling cascades that lead to the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, primarily through the activation of the transcription factor NF-κB. The SP-NK1R system is involved in a multitude of cellular responses including vasodilation, modulation of cell proliferation, and pain transmission.

There are two isoforms of the NK1 receptor, a full-length and a truncated form, which differ in their signaling capabilities. The full-length isoform is predominantly expressed in immune and inflammatory cells and is crucial for mediating pro-inflammatory responses.

Role in Disease: From Emesis to Neuroinflammation

The involvement of the NK1 receptor in various disease states has been extensively studied, with the most significant clinical success seen in the management of chemotherapy-induced nausea and vomiting (CINV). However, its role in other conditions such as pain, depression, and inflammatory diseases continues to be an active area of research.

Chemotherapy-Induced Nausea and Vomiting (CINV)

The NK1 receptor plays a pivotal role in the emetic reflex, particularly in the delayed phase of CINV. Chemotherapy triggers the release of Substance P, which then activates NK1 receptors in the brain's vomiting centers. NK1 receptor antagonists, such as aprepitant, fosaprepitant, netupitant, and rolapitant, have revolutionized the prevention of CINV by blocking this pathway.

Table 1: Efficacy of NK1 Receptor Antagonists in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)

| NK1 Receptor Antagonist | Chemotherapy Emetogenicity | Comparator/Control | Complete Response (CR) Rate - Overall Phase (0-120h) | Odds Ratio (OR) or Risk Ratio (RR) [95% CI] | p-value | Reference(s) |

| Aprepitant | Highly Emetogenic (HEC) | Standard Therapy (5-HT3 RA + Dexamethasone) | 72% vs 54% | OR = 0.51 [0.46 to 0.57] | < 0.001 | |

| Fosaprepitant (single dose) | Highly Emetogenic (HEC) | Aprepitant (3-day regimen) | 71.9% vs 72.3% | Non-inferior | - | |

| Netupitant/Palonosetron (NEPA) | Highly Emetogenic (HEC) | Palonosetron alone | Significantly Higher | - | < 0.05 | |

| Netupitant/Palonosetron (NEPA) | Moderately Emetogenic (MEC) | Aprepitant + Palonosetron | 81% vs 76% (Cycle 1) | - | - | |

| Rolapitant | Highly Emetogenic (HEC) | Control (5-HT3 RA + Dexamethasone) | 72.7% vs 58.4% | - | < 0.001 | |

| General NK1-RAs | HEC & MEC (Adults) | Control | 70.8% vs 56.0% | - | < 0.001 | |

| General NK1-RAs | HEC & MEC (Children) | Control | - | OR = 2.807 | < 0.001 |

Complete Response is typically defined as no emetic episodes and no use of rescue medication.

Pain

Preclinical studies in animal models have consistently shown that NK1 receptor antagonists can attenuate nociceptive responses, particularly in states of inflammation or nerve damage. However, the translation of these findings to clinical efficacy in humans has been largely disappointing, with multiple clinical trials failing to demonstrate significant analgesic effects in various pain states. A recent meta-analysis of preoperative single-administration of NK-1 antagonists did show a reduction in postoperative pain at 2 and 24 hours.

Table 2: Efficacy of NK1 Receptor Antagonists in Postoperative Pain

| Intervention | Outcome | Mean Difference (MD) [95% CI] | p-value | Heterogeneity (I²) | Number of Studies (Patients) | Reference |

| Preoperative NK-1 Antagonists vs. Placebo/Standard Care | Pain at 2 hours (0-10 scale) | -0.62 [-0.91, -0.32] | < 0.001 | 0% | 8 (n=not specified) | |

| Preoperative NK-1 Antagonists vs. Placebo/Standard Care | Pain at 24 hours (0-10 scale) | -0.65 [-1.22, -0.09] | 0.02 | 86% | 9 (n=not specified) |

Depression and Anxiety

The high expression of NK1 receptors in brain regions associated with mood and stress regulation has suggested their potential as targets for treating affective disorders. Initial Phase 2 clinical trials with aprepitant and another compound showed promising antidepressant and anxiolytic effects, comparable to selective serotonin reuptake inhibitors (SSRIs). However, subsequent larger trials failed to replicate these findings, leading to a decline in the pursuit of NK1 receptor antagonists for depression.

Signaling Pathways of the NK1 Receptor

Upon binding of Substance P, the NK1 receptor, a class A GPCR, couples to G-proteins, primarily Gq/11, to initiate a cascade of intracellular signaling events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The NK1 receptor can also activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Experimental Protocols for Studying the NK1 Receptor

A variety of in vitro and in vivo techniques are employed to investigate the function and regulation of the NK1 receptor. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity of ligands for the NK1 receptor and to quantify receptor density in a given tissue or cell preparation.

Protocol:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the NK1 receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]Substance P), and either buffer (for total binding), a non-labeled competitor ligand (for competition assays), or an excess of unlabeled ligand (for non-specific binding).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) for competitor ligands.

-

Calcium Imaging Assay

This technique is used to measure changes in intracellular calcium concentration upon NK1 receptor activation, providing a functional readout of receptor signaling.

Protocol:

-

Cell Preparation:

-

Culture cells expressing the NK1 receptor on glass coverslips or in 96-well plates suitable for microscopy.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye.

-

Wash the cells to remove excess dye.

-

-

Image Acquisition:

-

Mount the coverslip on a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.

-

Acquire a baseline fluorescence image before stimulation.

-

Add the NK1 receptor agonist (e.g., Substance P) to the cells while continuously recording fluorescence images.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the change in fluorescence intensity over time for each ROI.

-

Express the change in fluorescence as a ratio (e.g., F/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence) to represent the change in intracellular calcium concentration.

-

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced movement of the NK1 receptor from the cell surface into intracellular compartments, a key mechanism of receptor desensitization and regulation.

Protocol:

-

Cell Preparation:

-

Use cells stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-GFP) or use immunofluorescence to label the endogenous receptor.

-

Culture the cells on coverslips.

-

-

Internalization Induction:

-

Incubate the cells with an NK1 receptor agonist (e.g., Substance P) at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

-

As a control, incubate cells at 4°C to prevent endocytosis.

-

-

Visualization:

-

Fix the cells with paraformaldehyde.

-

If not using a fluorescently tagged receptor, perform immunocytochemistry with an antibody against the NK1 receptor followed by a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of the NK1 receptor using fluorescence or confocal microscopy.

-

-

Quantification (Optional):

-

Use image analysis software to quantify the amount of receptor at the plasma membrane versus in intracellular vesicles.

-

Alternatively, a biochemical approach can be used where cell surface proteins are biotinylated, and the amount of biotinylated receptor remaining on the surface after agonist treatment is quantified by western blotting.

-

Immunohistochemistry

This technique is used to visualize the distribution and localization of the NK1 receptor within tissue sections, providing anatomical context to its function.

Protocol:

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the tissue of interest.

-

Post-fix the tissue and then cryoprotect it in a sucrose solution.

-

Cut the tissue into thin sections using a cryostat or vibratome.

-

-

Immunostaining:

-

Mount the tissue sections on microscope slides.

-

Permeabilize the sections with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., normal serum).

-

Incubate the sections with a primary antibody specific for the NK1 receptor overnight at 4°C.

-

Wash the sections to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Wash the sections to remove unbound secondary antibody.

-

-

Imaging and Analysis:

-

Mount the coverslips with an anti-fade mounting medium.

-

Visualize the staining using a fluorescence or confocal microscope.

-

The location and intensity of the fluorescent signal indicate the distribution and relative abundance of the NK1 receptor in the tissue.

-

Conclusion

The tachykinin NK1 receptor remains a compelling target for drug discovery due to its integral role in a range of pathophysiological processes. While the clinical success of NK1 receptor antagonists has been most pronounced in the management of CINV, ongoing research continues to explore their potential in other therapeutic areas. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of the NK1 receptor and harness its therapeutic potential. A thorough understanding of its signaling mechanisms and the application of robust experimental methodologies are crucial for the development of novel and effective therapies targeting this important receptor.

References

Ezlopitant for Irritable Bowel Syndrome: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezlopitant (also known as CJ-11,974) is a potent and selective, non-peptide neurokinin-1 (NK1) receptor antagonist that was investigated by Pfizer for the potential treatment of Irritable Bowel Syndrome (IBS).[1] The rationale for its development stemmed from the understanding that the NK1 receptor and its endogenous ligand, Substance P, play a significant role in the pathophysiology of IBS, particularly in visceral hypersensitivity, gastrointestinal motility, and neurogenic inflammation. Although the development of this compound for IBS appears to have been discontinued, the exploration of NK1 receptor antagonism remains a pertinent area of research for novel IBS therapies. This technical guide provides a comprehensive overview of the core scientific principles underlying the investigation of this compound for IBS, including its mechanism of action, relevant experimental protocols, and a framework for data presentation.

Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway

Substance P, a member of the tachykinin family of neuropeptides, is a key mediator of pain and inflammation in the gastrointestinal tract. It exerts its effects by binding to the G protein-coupled NK1 receptor, which is expressed on various cell types in the gut, including enteric neurons, smooth muscle cells, immune cells, and epithelial cells. In IBS, an upregulation of this signaling pathway is thought to contribute to the characteristic symptoms of abdominal pain and altered bowel habits.

This compound, as an NK1 receptor antagonist, competitively blocks the binding of Substance P to its receptor, thereby attenuating its downstream effects. This includes the modulation of visceral pain signals, reduction of neurogenic inflammation, and normalization of gut motility.

Signaling Pathway Diagram

The following diagram illustrates the Substance P/NK1 receptor signaling pathway and the proposed point of intervention for this compound.

Data Presentation

While specific quantitative data from the pilot study of this compound in 14 IBS patients is not publicly available, the following tables represent the types of data that would be collected in clinical trials for an investigational drug like this compound for IBS. These tables are based on standard endpoints in IBS research and are provided as a template for data presentation.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic | This compound (N=X) | Placebo (N=X) |

| Age (years), mean ± SD | ||

| Sex, n (%) | ||

| - Female | ||

| - Male | ||

| Race, n (%) | ||

| - Caucasian | ||

| - African American | ||

| - Asian | ||

| - Other | ||

| IBS Subtype, n (%) | ||

| - IBS-D | ||

| - IBS-M | ||

| Duration of IBS (years), mean ± SD | ||

| Baseline Abdominal Pain Score, mean ± SD | ||

| Baseline Stool Consistency (BSFS)**, mean ± SD | ||

| Baseline Bloating Score, mean ± SD | ||

| *Assessed on a 0-10 numerical rating scale. | ||

| **Bristol Stool Form Scale. |

Table 2: Efficacy Endpoints

| Endpoint | This compound (N=X) | Placebo (N=X) | p-value |

| Primary Endpoint | |||

| Composite Responders, n (%) | |||

| Secondary Endpoints | |||

| Change from Baseline in Weekly Abdominal Pain Score, mean ± SD | |||

| Change from Baseline in Weekly Bloating Score, mean ± SD | |||

| Change from Baseline in Stool Frequency (CSBMs/week)**, mean ± SD | |||

| Adequate Relief of IBS Symptoms (Weekly), n (%) | |||

| Change from Baseline in IBS-QoL Score***, mean ± SD | |||

| Composite responders are typically defined as patients who experience a clinically meaningful improvement in both abdominal pain and stool consistency for a specified duration of the treatment period. | |||

| **Complete Spontaneous Bowel Movements per week. | |||

| ***Irritable Bowel Syndrome Quality of Life. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant to the investigation of this compound in IBS research.

In Vitro: NK1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the NK1 receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells) or from relevant tissue homogenates (e.g., guinea pig ileum).

-

Radioligand: A radiolabeled NK1 receptor antagonist, such as [³H]-Substance P or a specific radiolabeled antagonist, is used.

-

Assay:

-

Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Ex Vivo: Guinea Pig Ileum Contraction Assay

Objective: To assess the functional antagonist activity of this compound on NK1 receptor-mediated smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

-

Assay:

-

A cumulative concentration-response curve to an NK1 receptor agonist (e.g., Substance P or a selective agonist like GR73632) is established to determine the EC₅₀.

-

The tissue is then incubated with varying concentrations of this compound for a predetermined period.

-

In the presence of this compound, a second concentration-response curve to the NK1 receptor agonist is generated.

-

-

Data Analysis: The antagonistic effect of this compound is quantified by determining the Schild plot analysis to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

In Vivo: Animal Model of Visceral Hypersensitivity

Objective: To evaluate the effect of this compound on visceral pain in a preclinical model of IBS.

Methodology:

-

Animal Model: A common model is the acetic acid-induced post-inflammatory visceral hypersensitivity model in rats. Briefly, a dilute solution of acetic acid is instilled into the colon to induce a transient inflammation. After the inflammation subsides (typically after 7 days), the animals exhibit visceral hypersensitivity.

-